molecular formula C20H19FN2O4S B6550784 N-[(2,3-dimethoxyphenyl)methyl]-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide CAS No. 1040658-39-6

N-[(2,3-dimethoxyphenyl)methyl]-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide

Cat. No.: B6550784
CAS No.: 1040658-39-6
M. Wt: 402.4 g/mol
InChI Key: KEBXXBJJFYLRHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is an acetamide derivative with a complex structure that includes a 1,3-oxazole ring and a sulfanyl group. Acetamide derivatives are a broad class of compounds with diverse properties and uses, including medicinal applications .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the sulfanyl group might be susceptible to oxidation, and the acetamide group could participate in various substitution reactions .

Future Directions

The study of acetamide derivatives is a vibrant field due to their potential medicinal applications. Future research could explore the biological activity of this compound and others like it .

Properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-2-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O4S/c1-25-16-5-3-4-14(19(16)26-2)10-22-18(24)12-28-20-23-11-17(27-20)13-6-8-15(21)9-7-13/h3-9,11H,10,12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEBXXBJJFYLRHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CNC(=O)CSC2=NC=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.